2-methyl-N'-(4-nitrobenzylidene)benzohydrazide
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Overview
Description
2-methyl-N’-(4-nitrobenzylidene)benzohydrazide is a hydrazone-type Schiff base known for its diverse therapeutic properties. This compound is part of a broader class of hydrazone derivatives, which have been widely explored for their antibacterial, antifungal, anticancer, and antioxidant properties .
Mechanism of Action
Target of Action
Similar compounds, such as n’-benzylidene-4-(t-bu) benzohydrazide derivatives, have been found to inhibit urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.
Mode of Action
Based on the urease inhibitory activity of similar compounds , it can be hypothesized that this compound may interact with the active site of the urease enzyme, preventing it from catalyzing its substrate, urea.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(4-nitrobenzylidene)benzohydrazide typically involves the reaction between 2-methylbenzohydrazide and 4-nitrobenzaldehyde in a methanolic medium. The reaction is catalyzed by a small amount of formic acid. The mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for 2-methyl-N’-(4-nitrobenzylidene)benzohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled temperature, pressure, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Formation of nitro and carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
2-methyl-N’-(4-nitrobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- N’-benzylidene-4-methylbenzohydrazide
- N’-benzylidene-2-methylbenzohydrazide
Uniqueness
2-methyl-N’-(4-nitrobenzylidene)benzohydrazide is unique due to the presence of both a nitro group and a methyl group, which contribute to its distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing capability, while the methyl group provides steric hindrance, affecting its interaction with biological targets .
Properties
IUPAC Name |
2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-4-2-3-5-14(11)15(19)17-16-10-12-6-8-13(9-7-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUDWJFLTWSPZ-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the crystal structure of 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide and how does it impact its properties?
A1: The research primarily focuses on the crystallographic analysis of 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide. The study reveals that the molecule exists in a configuration where the two benzene rings are not coplanar, with a dihedral angle of 14.8 degrees []. This non-planar arrangement is likely influenced by the steric hindrance between the methyl group and the nitro group. Furthermore, the molecules within the crystal lattice are held together by intermolecular hydrogen bonds between the N-H group of one molecule and the oxygen atom of the nitro group of a neighboring molecule. This arrangement leads to the formation of chain-like structures extending along the a-axis of the crystal lattice []. This structural information could be relevant for further studies investigating its potential applications, such as in materials science.
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